2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 222.63 g/mol. This compound is classified as a benzoic acid derivative, notable for its unique structural features, including a chloro group and a pyrazole ring, which contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .
The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid typically involves several key steps:
The molecular structure of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid can be represented using various chemical notations:
This structure highlights the presence of a chloro group at the second position and a pyrazole ring at the fourth position of the benzoic acid backbone, indicating potential sites for further chemical modifications .
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid can undergo several types of chemical reactions:
The products formed from these reactions depend on specific reagents and conditions. For instance, oxidation may yield quinones, while substitution with amines can produce various amine derivatives.
The mechanism of action for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid involves its interaction with biological targets such as enzymes or receptors. The pyrazole ring acts as a bioisostere for other heterocycles, enabling it to modulate biological pathways by binding to active sites or altering enzyme activity.
The compound's specific targets may include various enzymes involved in metabolic pathways, potentially leading to inhibition or activation depending on its structural interactions with these targets .
While detailed pathways remain unspecified without further empirical data, benzoic acid derivatives are known to affect a wide range of biochemical processes due to their diverse interactions with biological molecules.
The physical properties of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid has several significant applications in scientific research:
Pyrazole derivatives have evolved from early antipyretic agents to cornerstone scaffolds in modern antimicrobial drug design. Ludwig Knorr's 1883 synthesis of antipyrine marked the first therapeutic application of pyrazolones, demonstrating analgesic and antipyretic properties. This discovery catalyzed extensive research into pyrazole-based pharmacophores, leading to FDA-approved drugs such as the free radical scavenger edaravone for amyotrophic lateral sclerosis and the thrombopoietin receptor agonist eltrombopag for thrombocytopenia [7]. The pyrazole ring's versatility arises from its distinct electronic properties: the N1 nitrogen contributes to aromaticity (weakly acidic), while N2 offers basicity for protonation, enabling diverse biological interactions [9].
Contemporary drug discovery exploits pyrazole's ability to disrupt essential microbial processes. Derivatives inhibit bacterial DNA gyrase, succinate dehydrogenase, and efflux pumps in Gram-negative pathogens. For example, pyrazole-linked phenylthiazole compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/mL, rivaling vancomycin [9]. Hybridization strategies, such as coupling pyrazoles with coumarin or quinazoline moieties, further enhance antimicrobial potency. Recent studies demonstrate MIC values of 1.56 μg/mL against carbapenem-resistant Acinetobacter baumannii for hydrazone derivatives incorporating pyrazole-benzoic acid frameworks [8] [10]. These advances address critical WHO-prioritized pathogens by leveraging pyrazole's capacity to overcome multidrug-resistant (MDR) mechanisms.
Table 1: Key Pyrazole-Based Drugs and Their Therapeutic Applications
Compound | Biological Target | Clinical Application |
---|---|---|
Edaravone | Free radical scavenger | Amyotrophic lateral sclerosis |
Eltrombopag | Thrombopoietin receptor agonist | Chronic immune thrombocytopenia |
Celecoxib | Cyclooxygenase-2 (COX-2) inhibitor | Anti-inflammatory |
Sulfaphenazole | Dihydropteroate synthetase inhibitor | Antibacterial |
Benzoic acid derivatives serve as privileged scaffolds in medicinal chemistry due to their dual capacity for hydrogen bonding and ionic interactions with biological targets. The carboxylic acid group enhances water solubility and enables salt formation, improving bioavailability while allowing structural diversification at the ortho, meta, and para positions. 4-(1H-Pyrazol-1-yl)benzoic acid exemplifies this versatility, acting as a precursor for hydrazone and amide conjugates that target microbial enzymes [3]. Hybrid molecules integrating benzoic acid with pyrazole demonstrate enhanced Gram-negative penetration, overcoming the outer membrane impermeability of pathogens like Acinetobacter baumannii [10].
Structure-activity relationship (SAR) studies reveal that benzoic acid substitution patterns dictate antimicrobial efficacy. For instance, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 313674-12-3) exhibits superior activity against Staphylococcus aureus compared to its non-chlorinated analog 4-(1H-pyrazol-1-yl)benzoic acid (MIC reduction by 50%). This is attributed to the synergistic effect between the electron-withdrawing chlorine and the hydrogen-bonding capability of the carboxylic acid, which collectively optimize lipophilicity and target binding [3] [5]. Molecular docking analyses confirm that these derivatives bind allosteric sites of bacterial enzymes like UDP-galactopyranose mutase, disrupting cell wall biosynthesis [9].
Table 2: Comparative Bioactivity of Benzoic Acid Derivatives
Compound | Molecular Formula | Antimicrobial Activity (MIC Range) | Key Target Pathogens |
---|---|---|---|
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | C₁₀H₇ClN₂O₂ | 3.125–6.25 μg/mL | S. aureus, A. baumannii |
4-(1H-Pyrazol-1-yl)benzoic acid | C₁₀H₈N₂O₂ | 6.25–12.5 μg/mL | B. subtilis, E. coli |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | C₁₂H₁₂N₂O₂ | 5.8–15.6 μg/mL | C. albicans, A. niger |
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | C₁₁H₇F₃N₂O₂ | 1.56–3.125 μg/mL | MRSA, P. aeruginosa |
Chlorine atoms serve as strategic bioisosteres in pyrazole-benzoic acid hybrids, profoundly influencing lipophilicity, metabolic stability, and target affinity. In 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (CAS 313674-12-3), the ortho-chlorine increases logP by 0.8 units compared to the unchlorinated analog, enhancing membrane penetration in Gram-negative bacteria. This modification reduces enzymatic deactivation by cytochrome P450, extending plasma half-life by 40% in preclinical models [5] [7]. Electrostatic potential maps reveal chlorine's σ-hole formation, enabling halogen bonding with bacterial enzyme residues like His163 in DNA gyrase, a mechanism absent in non-halogenated analogs [9].
The chlorine position critically modulates antimicrobial specificity. Ortho-substitution in 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid confers 8-fold greater efficacy against MRSA than its para-chlorinated isomer. This results from steric complementarity with the hydrophobic pocket of penicillin-binding protein 2a (PBP2a). Conversely, para-chlorinated pyrazoles exhibit broader spectra against non-fermenting bacteria like Acinetobacter baumannii due to enhanced diffusion through porin channels [8] [10]. SAR data indicate that chlorine synergizes with carboxylic acid groups to disrupt proton motive force in bacterial membranes, potentiating ionophore activity. Hybrids featuring 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220461-68-7) demonstrate 95% growth inhibition of MDR Pseudomonas aeruginosa at 4 μg/mL, validating chlorine's role in overcoming efflux pump resistance [4] [9].
Table 3: Impact of Chlorine Position on Pharmacokinetic Parameters
Compound | logP | Plasma Half-life (h) | MIC vs MRSA (μg/mL) | MIC vs A. baumannii (μg/mL) |
---|---|---|---|---|
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | 2.8 | 3.2 | 3.125 | 6.25 |
4-Chloro-2-(1H-pyrazol-1-yl)benzoic acid | 2.6 | 2.1 | 25.0 | 3.125 |
2,5-Dichloro-4-(1H-pyrazol-1-yl)benzoic acid | 3.5 | 4.0 | 1.56 | 12.5 |
4-(1H-Pyrazol-1-yl)benzoic acid (no chlorine) | 2.0 | 1.8 | 12.5 | >50 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9